molecular formula C5H14N4O3P- B1262863 N(4)-phosphonatoagmatine(1-)

N(4)-phosphonatoagmatine(1-)

Cat. No. B1262863
M. Wt: 209.16 g/mol
InChI Key: UYYDRBKHPQBWOH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N(4)-phosphonatoagmatine(1-) is conjugate base of N(4)-phosphoagmatine arising from deprotonation of the N-phospho group and protonation of the guanidino group;  major species at pH 7.3. It is a conjugate base of a N(4)-phosphoagmatine.

Scientific Research Applications

Antitumor Activity

N(4)-phosphonatoagmatine(1-) is associated with antitumor activity. Nitrogen-containing bisphosphonates (N-BPs) like N(4)-phosphonatoagmatine(1-) are used to improve bone health in cancer patients. These compounds interact with macrophages, endothelial cells, tumor cells, and stimulate the cytotoxicity of γδ T cells, suggesting a multifaceted role in anticancer activity (Clézardin, 2011).

Inhibitory Effects on Enzymes

N(4)-phosphonatoagmatine(1-) inhibits human farnesyl pyrophosphate synthase, an enzyme involved in bone resorption. It operates through a time-dependent isomerization mechanism, impacting the enzyme's inhibition (Dunford et al., 2008).

Apoptosis Induction

This compound is linked to apoptosis induction, especially in the context of nitrogen-containing bisphosphonates (N-BPs). N-BPs induce apoptosis differently, either by inhibiting the intracellular mevalonate pathway and protein isoprenylation or through cytotoxic ATP analog-type metabolites (Mönkkönen et al., 2006).

Mechanism of Action in Bone Diseases

N(4)-phosphonatoagmatine(1-) plays a significant role in treating diseases with excessive osteoclast-mediated bone resorption, such as osteoporosis. It targets farnesyl diphosphate synthase in the mevalonate pathway, influencing bone resorption treatment (Coxon et al., 2006).

Chemistry and Drug Design

In drug design and development, phosphonates like N(4)-phosphonatoagmatine(1-) are crucial due to their bioactive properties. They serve as analogs of carboxylic acids, amino acids, peptides, and effective transition-state inhibitors, showcasing their versatility in medicinal chemistry (Turhanen et al., 2021).

Synthesis and Molecular Modeling for Cancer Treatment

N(4)-phosphonatoagmatine(1-) derivatives have been synthesized and evaluated for anticancer activity. These derivatives inhibit cell proliferation in various human cancer cell lines, indicating their potential as novel anticancer agents (Tiwari et al., 2018).

properties

Product Name

N(4)-phosphonatoagmatine(1-)

Molecular Formula

C5H14N4O3P-

Molecular Weight

209.16 g/mol

IUPAC Name

diaminomethylidene-[4-(phosphonatoamino)butyl]azanium

InChI

InChI=1S/C5H15N4O3P/c6-5(7)8-3-1-2-4-9-13(10,11)12/h1-4H2,(H4,6,7,8)(H3,9,10,11,12)/p-1

InChI Key

UYYDRBKHPQBWOH-UHFFFAOYSA-M

Canonical SMILES

C(CC[NH+]=C(N)N)CNP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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